molecular formula C181H291N55O51S2 B021653 Teriparatideacetate CAS No. 99294-94-7

Teriparatideacetate

货号 B021653
CAS 编号: 99294-94-7
分子量: 4178 g/mol
InChI 键: BUUKFBVDKSFMHN-LKMAISLMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Teriparatide is used to treat osteoporosis caused by menopause, steroid use, or gonadal failure . It is used when there is a high risk of bone fracture due to osteoporosis .


Synthesis Analysis

Teriparatide is manufactured using either recombinant DNA technology which utilizes a genetically modified strain of Escherichia coli for daily subcutaneous injection, or by chemical synthesis for weekly subcutaneous injection . A weekly injection formulation of chemically synthesized teriparatide acetate (Teribone® subcutaneous injection 56.5 μg) (Asahi Kasei Pharma) has been approved for clinical use in Japan since 2011 .


Molecular Structure Analysis

Teriparatide, also referred to as human parathyroid hormone (1-34) (hPTH [1-34]), has an identical sequence to the 1–34 N-terminal amino acids sequence (the biologically active region) of the 84-amino acid human parathyroid hormone .


Chemical Reactions Analysis

Teriparatide is a portion of human parathyroid hormone (PTH), amino acid sequence 1 through 34, of the complete molecule (containing 84 amino acids). Endogenous PTH is the primary regulator of calcium and phosphate metabolism in bone and kidney .


Physical And Chemical Properties Analysis

The molecular formula of Teriparatideacetate is C181H291N55O51S2 . It is soluble in water .

科学研究应用

  1. 骨科应用: Teriparatide已被探讨作为一种潜在的药物,用于增强骨折修复、关节软骨修复以及其他超出骨质疏松症范围的肌肉骨骼疾病(Bukata & Puzas, 2010)

  2. 骨折愈合: 已经证明它能够改善正常和延迟愈合模型中的愈合愈合体积、矿化、骨矿物含量、成功愈合速度和骨折部位的强度(Babu, Sandiford, & Vrahas, 2015)

  3. 脊柱融合手术: Teriparatide治疗可减少绝经后妇女进行腰椎融合手术后螺钉松动(Ohtori et al., 2013)

  4. 骨形成标志物: 它能够迅速而强有力地增加骨形成标志物,其中前胶原I N-末端前肽(PINP)是最具响应性的标志物(Glover et al., 2009)

  5. 成骨细胞前体: Teriparatide增加了成骨细胞前体的数量,加快了它们向成骨细胞的分化,并抑制了它们向脂肪细胞的分化(Balani, Ono, & Kronenberg, 2017)

  6. 骨骼阳性药物: 它被认为是治疗骨质疏松症的有效骨骼阳性药物(Esen & Long, 2014)

  7. 男性骨质疏松症: 该治疗对增加骨密度有效,并且可能是男性骨质疏松症的潜在治疗方法(Orwoll等,2003)

  8. 药代动力学: 其药代动力学受肝脏和肾脏的影响(Serada et al., 2012)

  9. 牙科应用: 它显示出加速牙齿移动的潜力,并参与口腔中骨性伤口愈合(Souza-Silva et al., 2016; Bashutski et al., 2010)

  10. 高危骨折患者治疗: Teriparatide是一种治疗高危骨折患者的骨骼阳性药物(File & Deal, 2009)

  11. 安全性和有效性: 它已经注册用于治疗绝经后骨质疏松症和男性骨质疏松症超过5年,已经证明在减少椎体和非椎体骨折风险方面具有安全性和有效性(Miller, 2008; Grey, 2010)

  12. 治疗后骨密度维持: Teriparatide停药后使用双膦酸盐治疗可能有助于维持腰椎骨密度的增益(Kurland et al., 2004)

  13. FDA批准: 2002年FDA批准用于治疗骨质疏松症(Tashjian & Gagel,2005)

  14. 腰椎后外侧融合: 对于绝经后妇女进行仪器辅助的腰椎后外侧融合后,它比口服双膦酸盐更有效(Ohtori et al., 2012)

  15. 男性椎体骨折: Teriparatide治疗男性骨质疏松症可将中度和严重椎体骨折的风险降低83%(Kaufman et al., 2005)

  16. 药代动力学分析: 曲线下面积(AUC)是预测骨质疏松症患者对每周一次Teriparatide骨密度反应的重要参数(Ose等,2017)

  17. 安全监测: 一项研究发现,在人类中,特立帕肽治疗与骨肉瘤之间没有暗示因果关系的模式(Andrews et al., 2012)

安全和危害

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Teriparatide acetate, which directly promotes bone formation, is subcutaneously injected to treat osteoporosis . The results of the quality comparability study proved that the representative batches of RGB-10 and the reference medicinal product are similar in the critical quality attributes, including purity, content of the active pharmaceutical ingredient and the excipients .

属性

IUPAC Name

acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C181H291N55O51S2.C2H4O2/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97;1-2(3)4/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199);1H3,(H,3,4)/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUKFBVDKSFMHN-LKMAISLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C183H295N55O53S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4178 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teriparatideacetate

Citations

For This Compound
2
Citations
Z Hu, L Zhang, Z Lin, C Zhao… - BMC …, 2021 - bmcmusculoskeletdisord …
… However, in the present study, the low using proportion of anti-osteoporotic drugs, including bisphosphonates and Teriparatideacetate in either HC or patients, might be responsible for …
N Liang, S Zhang, S Wang, J Ma - Medicine, 2022 - ncbi.nlm.nih.gov
Background: Glucocorticoid-induced osteoporosis is the most common secondary cause of osteoporosis and the resulting fractures cause significant morbidity. Oral bisphosphonates …
Number of citations: 1 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。